molecular formula C26H25N5O2S B12170334 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-methylphenyl)methylidene]acetohydrazide

2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-methylphenyl)methylidene]acetohydrazide

Cat. No.: B12170334
M. Wt: 471.6 g/mol
InChI Key: HZKRSBPNVSSXBJ-YUMHPJSZSA-N
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Description

2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(2-methylphenyl)methylidene]acetohydrazide is a complex organic compound that features a triazole ring, methoxyphenyl, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(2-methylphenyl)methylidene]acetohydrazide typically involves multi-step organic reactions. The process may start with the formation of the triazole ring through cyclization reactions, followed by the introduction of the methoxyphenyl and methylphenyl groups. The final step often involves the formation of the acetohydrazide moiety through condensation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes would also need to address issues such as reaction time, cost of reagents, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the methoxy group.

    Reduction: Reduction reactions could target the triazole ring or the acetohydrazide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential biological activity. Compounds with triazole rings are often investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features might interact with biological targets, leading to therapeutic effects.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(2-methylphenyl)methylidene]acetohydrazide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazole ring could play a crucial role in binding to the target, while the other functional groups might enhance its specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings, such as fluconazole or itraconazole, which are known for their antifungal properties.

    Hydrazide Derivatives: Compounds like isoniazid, used in the treatment of tuberculosis.

Uniqueness

The uniqueness of 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(2-methylphenyl)methylidene]acetohydrazide lies in its combination of functional groups, which may confer distinct chemical and biological properties. Its specific structure allows for diverse applications and interactions that might not be possible with other similar compounds.

Properties

Molecular Formula

C26H25N5O2S

Molecular Weight

471.6 g/mol

IUPAC Name

2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(2-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C26H25N5O2S/c1-18-8-12-22(13-9-18)31-25(20-10-14-23(33-3)15-11-20)29-30-26(31)34-17-24(32)28-27-16-21-7-5-4-6-19(21)2/h4-16H,17H2,1-3H3,(H,28,32)/b27-16-

InChI Key

HZKRSBPNVSSXBJ-YUMHPJSZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C\C3=CC=CC=C3C)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=C3C)C4=CC=C(C=C4)OC

Origin of Product

United States

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